molecular formula C16H22FN3O2 B2494218 N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE CAS No. 1421494-78-1

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE

Cat. No.: B2494218
CAS No.: 1421494-78-1
M. Wt: 307.369
InChI Key: SGPJGQGZKNAAOP-UHFFFAOYSA-N
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Description

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. This molecule features a propionamide scaffold, a structure class known for its diverse biological activities and presence in various pharmacologically active agents . Its specific structure incorporates a 3-fluorophenyl ring and a 2-oxoimidazolidinyl group, which may be explored for modulating target binding affinity and pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. It is also a candidate for high-throughput screening campaigns to identify new therapeutic leads, particularly in areas such as neuroscience and oncology where related amide derivatives have shown activity . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c1-11(2)15(21)19-10-14(20-7-6-18-16(20)22)9-12-4-3-5-13(17)8-12/h3-5,8,11,14H,6-7,9-10H2,1-2H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPJGQGZKNAAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(CC1=CC(=CC=C1)F)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE typically involves multi-step organic reactionsThe final step involves the addition of the methylpropanamide group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoimidazolidinyl group to its corresponding alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound ~330 (estimated) 3-Fluorophenyl, 2-oxoimidazolidinyl N/A
N-(3-Fluorophenyl)-3-(4-oxo-thiazolidinone) 392.49 Thiophene, thioxothiazolidinone Antimicrobial (inferred)
DDU86439 ~350 (estimated) Indazole, dimethylaminopropyl TRYS inhibitor (EC50 = 6.9 µM)
N-(3-Chlorophenethyl)-ibuprofen derivative 331.84 Chlorophenethyl, isobutylphenyl COX inhibition (inferred)

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-Oxoimidazolidin-1-YL)Propyl]-2-Methylpropanamide, with the CAS number 1421496-63-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22FN3O2, with a molecular weight of 355.4 g/mol. The structure features a fluorophenyl group and an oxoimidazolidinyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H22FN3O2
Molecular Weight355.4 g/mol
CAS Number1421496-63-0

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes:

  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound may act as a modulator of various receptors, including those involved in neurotransmission and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry investigated the compound's ability to inhibit certain enzymes linked to cancer progression. The results demonstrated significant inhibition of enzyme activity at micromolar concentrations, indicating potential as an anticancer agent.
  • Study 2 : Another study evaluated its antimicrobial properties against Staphylococcus aureus. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityMIC (µg/mL)
This compoundModerate Antibacterial32
N-[4-(Fluorophenyl)-5-(oxazolidin-2-yl)pentanamide]Strong Antibacterial16
N-[3-(4-Chlorophenyl)-2-(oxazolidin-1-yl)propyl]-acetamideWeak Antibacterial64

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